REACTION_SMILES
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[CH2:15]([Al:16]([CH2:17][CH3:18])[CH2:19][CH3:20])[CH3:21].[CH2:1]([CH2:2][CH2:3][CH3:4])[P:5]([CH2:6][CH2:7][CH2:8][CH3:9])([CH2:10][CH2:11][CH2:12][CH3:13])=[O:14].[CH3:22][O:23][B:24]([O:25][CH3:26])[O:27][CH3:28].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[CH2:1]([CH2:2][CH2:3][CH3:4])[P:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:10][CH2:11][CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Al](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCP(=O)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCCCP(CCCC)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |